molecular formula C15H22N2O4S B060675 Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate CAS No. 193537-14-3

Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate

Cat. No. B060675
CAS RN: 193537-14-3
M. Wt: 326.4 g/mol
InChI Key: XSXVOVXVHBSSSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thieno[2,3-c]pyridine derivatives involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. Coupling with aromatic aldehydes affords the corresponding Schiff base compounds, which are characterized using FTIR, 1H, and 13C NMR spectroscopic methods (Çolak, Karayel, Buldurun, & Turan, 2021).

Molecular Structure Analysis

The molecular and crystal structure of related compounds is characterized by X-ray crystallographic analysis, showing intramolecular hydrogen bonding. For example, one compound crystallizes in the monoclinic space group P21/c, with specific O—H⋯N and O—H⋯O intramolecular hydrogen bonds stabilizing the molecular and crystal structure (Çolak et al., 2021).

Chemical Reactions and Properties

The thieno[2,3-c]pyridine derivatives exhibit significant chemical versatility, participating in various reactions due to their functional groups. For instance, acylation reactions, interactions with nucleophilic reagents, and annulation processes are notable, contributing to the synthesis of diverse heterocyclic compounds with potential biological activities (Jones, Begley, Peterson, & Sumaria, 1990).

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Compounds : Bakhite et al. (2005) synthesized a series of compounds from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, which are closely related to Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate. These compounds were used as synthons for pyridothienopyrimidines and related polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Formation of Fused Pyrazines : El-Kashef et al. (2000) achieved the synthesis of pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives using a key intermediate that is structurally similar to this compound (El-Kashef, El-Dean, Geies, Lancelot, Dallemagne, & Rault, 2000).

  • Synthesis of Dihydropyridothienopyrimidines : El-Dean et al. (2009) prepared various functionalized thieno[2,3-b:4,5-b']dipyridines from 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxaldehyde, a compound related to the research chemical (El-Dean, Micky, Ahmed, & Ahmed, 2009).

  • Prasugrel Intermediate Synthesis : Weihui (2013) described the synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate of prasugrel, from compounds including this compound (Weihui, 2013).

  • Synthesis of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides : Chigorina et al. (2019) reported the synthesis of previously unknown cyanoacetamides using 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters, closely related to the compound (Chigorina, Bespalov, & Dotsenko, 2019).

  • Synthesis of Pyrido[3′,2′4,5]thieno[2,3-d]pyrimidines

    : El-Kashef et al. (2010) used ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material for synthesizing pyridothienopyrimidine derivatives, which relates to the structure of this compound (El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).

Future Directions

The future directions for this compound could involve further exploration of its potential in the synthesis of new therapeutic agents, particularly in the context of cancer treatment . More research could also be conducted to fully understand its mechanism of action and to explore other potential applications.

properties

IUPAC Name

6-O-tert-butyl 3-O-ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-20-13(18)11-9-6-7-17(8-10(9)22-12(11)16)14(19)21-15(2,3)4/h5-8,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXVOVXVHBSSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383366
Record name 6-tert-Butyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193537-14-3
Record name 6-tert-Butyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-tert-butyl 3-ethyl 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
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